molecular formula C19H19N3S B4014574 1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide

1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide

Cat. No. B4014574
M. Wt: 321.4 g/mol
InChI Key: UHRSJUUHKITPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of beta-carboline derivatives typically involves the cyclization of tryptamine derivatives or the condensation of indoles with pyridines. One study describes the synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, highlighting methods that could be analogous to the synthesis of 1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide (Pitucha et al., 2010).

Molecular Structure Analysis

The molecular structure of beta-carboline derivatives is characterized by a tricyclic core, which significantly influences their chemical properties and biological activities. For instance, a study on the crystal structure of tetrahydro-beta-carboline derivatives reveals the spatial arrangement and potential interaction sites that could be relevant for the activity of 1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide (Subramanian et al., 1997).

Chemical Reactions and Properties

Beta-carbolines undergo various chemical reactions, including N-alkylation, oxidation, and electrophilic substitutions, due to the active sites present in their molecular structure. A study focusing on the synthesis and characterization of carbothioamide derivatives provides insights into the reactivity of similar compounds (Calatayud et al., 2007).

Physical Properties Analysis

The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Research on the crystal structure and Hirshfeld surface analysis of carbothioamide derivatives offers valuable information on the intermolecular interactions and physical properties of these compounds (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of beta-carbolines, including acidity, basicity, and photophysical properties, are determined by their structural features. A study on the synthesis, crystal structure, and photophysical properties of a lanthanide complex with a beta-carboline derivative highlights the impact of the beta-carboline moiety on the chemical properties of the compound (Remya et al., 2008).

properties

IUPAC Name

1-methyl-N-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-13-18-16(15-9-5-6-10-17(15)21-18)11-12-22(13)19(23)20-14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRSJUUHKITPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=S)NC3=CC=CC=C3)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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